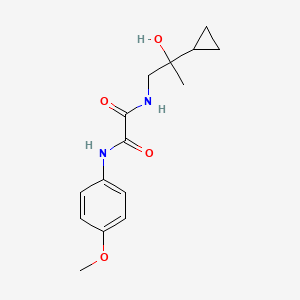
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxypropyl group, and a methoxyphenyl group. Its molecular formula is C16H23NO3, and it has a molecular weight of 277.36 g/mol. The compound is of interest due to its potential biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-cyclopropyl-2-hydroxypropylamine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This reaction forms an intermediate amide.
Oxalamide Formation: The intermediate amide is then reacted with oxalyl chloride to form the final oxalamide compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and oxalamide formation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and mass spectrometry are employed to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The oxalamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like NaH (Sodium hydride) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: NaH or K2CO3 (Potassium carbonate) in polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes. The exact pathways depend on the specific biological context and the target cells or tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylphenyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-chlorophenyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorophenyl)oxalamide
Uniqueness
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The cyclopropyl group also imparts rigidity to the molecule, affecting its interaction with biological targets.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(20,10-3-4-10)9-16-13(18)14(19)17-11-5-7-12(21-2)8-6-11/h5-8,10,20H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUADCJNYKOCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
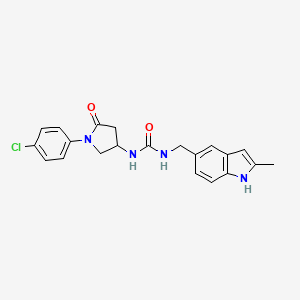
![N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2979216.png)
![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)
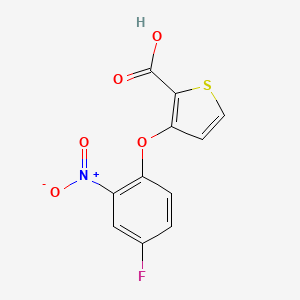
![4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide](/img/structure/B2979221.png)
![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)
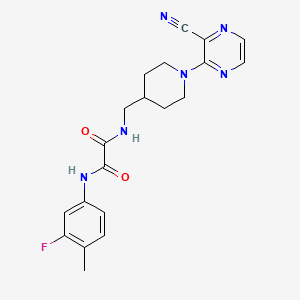
![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979228.png)
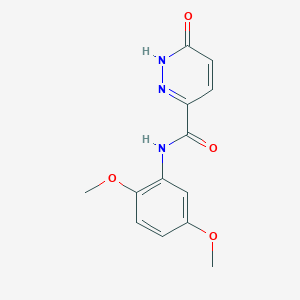
![3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2979232.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)

